2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group linked to a butoxyphenyl and dimethylphenyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones under specific conditions. One common method includes the condensation reaction between 4-butoxybenzaldehyde and 2,5-dimethylphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE can be compared with other similar compounds such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide |
InChI |
InChI=1S/C21H25N3O3/c1-4-5-12-27-18-10-8-17(9-11-18)14-22-24-21(26)20(25)23-19-13-15(2)6-7-16(19)3/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25)(H,24,26)/b22-14+ |
InChI Key |
PVTGGTIARAUMNZ-HYARGMPZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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